7-Methyl-1,7-diazaspiro[4.4]nonane
Description
Significance of Spirocyclic Frameworks in Organic Chemistry and Material Science
Spirocyclic frameworks are a unique class of molecules characterized by a central carbon atom, known as the spiro atom, which serves as the single connection point for two rings. This structural feature imparts a distinct three-dimensional geometry, moving away from the planar structures often seen in other cyclic compounds. The inherent rigidity of the spiro junction has profound implications for the molecule's physical and chemical properties. nih.gov
In organic chemistry, the defined spatial arrangement of substituents around a spirocyclic core allows for precise control over molecular conformation. This is particularly valuable in the design of molecules intended to interact with biological targets, as a fixed orientation can lead to higher selectivity and efficacy. acs.org The introduction of a spirocyclic motif can also enhance metabolic stability, a crucial factor in drug development. researchgate.net
In material science, the rigid and orthogonal structure of spiro compounds has been exploited in the development of materials for organic light-emitting diodes (OLEDs). chemdad.com The spiro framework can improve the thermal and morphological stability of these materials, which is essential for the longevity and performance of electronic devices. chemdad.com The unique architecture of spiro compounds makes them a versatile building block for creating novel functional materials.
Overview of Heterocyclic Spiro Compounds: Focus on Diazaspiro[4.4]nonane Architectures
Heterocyclic spiro compounds, which incorporate one or more heteroatoms such as nitrogen, oxygen, or sulfur into their ring systems, are of particular interest due to their diverse biological activities. acs.org The presence of heteroatoms introduces polarity and potential hydrogen bonding sites, influencing properties like solubility and receptor binding affinity.
Among the vast array of heterocyclic spiro compounds, diazaspiro[4.4]nonane architectures have emerged as a significant scaffold in medicinal chemistry. These compounds feature a nine-membered bicyclic system containing two nitrogen atoms and a central spiro carbon. The arrangement of the nitrogen atoms can vary, leading to different isomers with distinct properties. The incorporation of two nitrogen atoms provides multiple points for substitution and functionalization, allowing for the creation of diverse chemical libraries for drug discovery.
Structural Characteristics of the 1,7-Diazaspiro[4.4]nonane Core
The 1,7-diazaspiro[4.4]nonane core consists of two five-membered rings, specifically two pyrrolidine (B122466) rings, joined at a single carbon atom. This arrangement creates a compact and rigid structure. The nitrogen atoms are positioned at the 1 and 7 positions of the spirocyclic system. The structural rigidity of this core is a key feature that influences its chemical and biological behavior. nih.gov
Below is a table summarizing the key structural and chemical properties of the parent compound, 1,7-diazaspiro[4.4]nonane-2,6-dione, which provides insight into the fundamental characteristics of this spirocyclic system.
| Property | Value |
| Molecular Formula | C7H10N2O2 |
| Molecular Weight | 154.17 g/mol |
| InChIKey | LWYIABQBAHPOKH-UHFFFAOYSA-N |
| SMILES | C1CC2(CCNC2=O)NC1=O |
| Data sourced from PubChem CID 12939025. acs.org |
Contextualizing 7-Methyl-1,7-diazaspiro[4.4]nonane within the Broader Azaspirocyclic Class
This compound belongs to the broader class of azaspirocyclic compounds, which are characterized by the presence of at least one nitrogen atom within the spirocyclic framework. The introduction of a methyl group at the 7-position of the 1,7-diazaspiro[4.4]nonane core specifically modifies the properties of one of the nitrogen atoms. This substitution can influence the basicity, nucleophilicity, and steric environment of the nitrogen, thereby altering its potential interactions with other molecules.
The development of synthetic routes to access specific isomers of substituted azaspirocycles is an active area of research. researchgate.net The ability to selectively introduce functional groups, such as a methyl group, at defined positions is crucial for structure-activity relationship studies in drug discovery. While specific research on this compound is limited in publicly available literature, the study of related methylated azaspiro[4.4]nonanes and other azaspirocycles provides a foundation for understanding its potential chemical and biological significance. nih.gov The synthesis and evaluation of such compounds contribute to the growing library of novel chemical entities with potential therapeutic applications. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-1,7-diazaspiro[4.4]nonane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-6-4-8(7-10)3-2-5-9-8/h9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEKVGLYMNBOLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801290989 | |
| Record name | 1,7-Diazaspiro[4.4]nonane, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801290989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086395-16-5 | |
| Record name | 1,7-Diazaspiro[4.4]nonane, 7-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086395-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Diazaspiro[4.4]nonane, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801290989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Characterization and Conformational Analysis of 7 Methyl 1,7 Diazaspiro 4.4 Nonane Systems
Application of Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of newly synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques reveal detailed information about the atomic-level framework.
Multi-dimensional NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts and for establishing the stereochemistry of complex molecules. researchgate.net For a molecule such as 7-Methyl-1,7-diazaspiro[4.4]nonane, a suite of 2D NMR experiments is employed to piece together its structural puzzle.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to trace the connectivity of protons within each of the two pyrrolidine (B122466) rings of the diazaspiro[4.4]nonane core.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with the carbon atoms to which they are directly attached. youtube.com This experiment is crucial for assigning the carbon signals based on the already-assigned proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to four bonds). youtube.com This is particularly useful for identifying the quaternary spiro carbon by observing correlations from protons on adjacent carbons. It would also show correlations from the N-methyl protons to the carbon atoms at positions 6 and 8, confirming the location of the methyl group.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY is critical for determining the stereochemistry and conformational preferences of the molecule, for instance, by observing the spatial proximity of the methyl group to specific protons on the spirocyclic framework.
Table 1: Application of 2D NMR Techniques for this compound
| NMR Experiment | Information Provided | Specific Application for this compound |
|---|---|---|
| COSY | ¹H-¹H correlations through bonds | Maps proton-proton connectivities within each five-membered ring. |
| HSQC | ¹H-¹³C one-bond correlations | Assigns carbon signals for each CH, CH₂, and CH₃ group. |
| HMBC | ¹H-¹³C long-range correlations | Confirms the position of the methyl group and identifies the quaternary spiro carbon. |
| NOESY | ¹H-¹H correlations through space | Elucidates the 3D conformation and stereochemical relationships. |
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to determine the precise elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. The experimentally measured exact mass is compared to the calculated mass for a proposed formula. For the isomeric compound 1-Methyl-1,7-diazaspiro[4.4]nonane, the molecular formula is C₈H₁₆N₂. echemi.com The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
Table 2: Elemental Composition Data for Methyl-1,7-diazaspiro[4.4]nonane Isomer
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₆N₂ | echemi.com |
| Calculated Exact Mass | 140.13135 Da | uni.lu |
| Measured Exact Mass | Determined experimentally to within a few parts per million (ppm) of the calculated value. | |
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (Aliphatic) | Stretching | 2850 - 2960 |
| C-H (Aliphatic) | Bending | 1350 - 1470 |
Solid-State Structural Determination: X-ray Crystallography
While NMR provides detailed information about a molecule's structure in solution, X-ray crystallography offers an unparalleled, precise picture of the molecular arrangement in the solid state. This technique can determine bond lengths, bond angles, and the absolute conformation of a molecule to a high degree of accuracy.
Although a crystal structure for this compound itself is not publicly documented, analysis of closely related diazaspiro[4.4]nonane derivatives provides significant insight into the likely solid-state conformation of the core framework. For example, the crystal structure of tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate reveals that the two five-membered rings of the spiro system adopt envelope conformations. nih.gov This non-planar arrangement is a common feature of such ring systems, minimizing steric strain. The bond lengths and angles are all within normal ranges, providing a reliable model for the geometry of the diazaspiro skeleton. nih.gov
Table 4: Crystallographic Data for a Related Diazaspiro[4.4]nonane Derivative
| Parameter | tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate nih.gov |
|---|---|
| Molecular Formula | C₁₂H₂₀N₂O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.495 |
| b (Å) | 6.283 |
| c (Å) | 19.247 |
| **β (°) ** | 97.029 |
| Ring Conformation | Both five-membered rings adopt envelope conformations. |
The spiro carbon atom (C5) in this compound is a stereocenter, meaning the molecule is chiral and can exist as two non-superimposable mirror images (enantiomers), designated as (R) and (S). Determining the absolute configuration is crucial, as different enantiomers can have vastly different biological activities.
X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. When a single enantiomer is crystallized in a chiral space group, the analysis of anomalous dispersion effects (the Friedel pairs) allows for the unambiguous assignment of the (R) or (S) configuration at the stereocenter. mdpi.com The synthesis of enantiomerically pure spirocyclic compounds, such as those with a defined (5S,9S) configuration, highlights the importance of controlling and verifying the absolute stereochemistry for their intended applications. vulcanchem.com The existence of specific named enantiomers, such as (5R)-1-methyl-1,7-diazaspiro[4.4]nonane, underscores the successful application of these analytical methods. nih.gov
Conformational Analysis of the Diazaspiro[4.4]nonane Skeleton
A variety of experimental techniques are employed to investigate the conformation and flexibility of the diazaspiro[4.4]nonane skeleton. These methods provide critical data on bond lengths, bond angles, and the puckering of the five-membered rings.
X-ray Crystallography: Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional structure of molecules in the solid state. For diazaspiro[4.4]nonane derivatives, X-ray crystallography can reveal the specific conformations of the two pyrrolidine rings. For instance, in a related compound, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, both five-membered rings were found to adopt envelope conformations in the crystalline state, with specific carbon atoms forming the flap of the envelope. nih.gov This provides a static picture of the molecule's preferred conformation in a crystalline environment.
| Compound | Ring Conformation | Key Structural Features | Reference |
| tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate | Envelope | Both five-membered rings are in envelope conformations with C3 and C5 forming the flap. | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, is an indispensable tool for studying the conformation of molecules in solution. Chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data provide insights into the geometry and relative orientation of atoms. In the context of diazaspiro[4.4]nonane systems, the analysis of proton-proton coupling constants can help determine the dihedral angles within the pyrrolidine rings, thus defining their puckering. NOE experiments can establish through-space proximity between protons, aiding in the assignment of stereochemistry and conformational preferences. researchgate.net For example, in the conformational analysis of morphinan (B1239233) derivatives, NOE difference spectroscopy was crucial for structural differentiation. researchgate.net
While X-ray crystallography provides a snapshot of a molecule's structure, molecules in solution are often conformationally dynamic. The two five-membered rings of the diazaspiro[4.4]nonane skeleton can undergo rapid interconversion between different puckered forms. Dynamic NMR (DNMR) spectroscopy is the premier technique for studying these conformational exchange processes that occur on the NMR timescale. libretexts.org
The principle of DNMR lies in the observation of temperature-dependent changes in the NMR spectrum. At low temperatures, where the rate of conformational exchange is slow, separate signals may be observed for each distinct conformer. As the temperature is increased, the rate of exchange increases. This leads to a broadening of the NMR signals, followed by their coalescence into a single, time-averaged signal at higher temperatures where the exchange is fast.
| Dynamic NMR Parameter | Information Gained |
| Coalescence Temperature (Tc) | The temperature at which two exchanging signals merge into one. |
| Rate Constant (k) | The rate of the exchange process at a given temperature. |
| Activation Energy (ΔG‡) | The energy barrier for the conformational exchange. |
By applying these advanced structural characterization techniques, a comprehensive understanding of the conformational landscape of this compound and its derivatives can be achieved. This knowledge is fundamental for rationalizing their chemical behavior and for the design of new molecules with specific three-dimensional structures.
Theoretical and Computational Chemistry Studies on Diazaspiro 4.4 Nonane Architectures
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to predicting the electronic nature of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and molecular stability, which collectively govern the chemical character of a compound.
Density Functional Theory (DFT) has become a primary computational tool for studying the geometric and electronic properties of molecular systems due to its favorable balance of accuracy and computational cost. nih.gov For diazaspiro[4.4]nonane derivatives, DFT is employed to calculate optimized molecular geometries, providing precise data on bond lengths, bond angles, and dihedral angles. These calculated structures can be validated by comparison with experimental data, such as X-ray crystallography results for related compounds like tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. nih.gov
Beyond structural parameters, DFT is crucial for elucidating electronic properties that dictate a molecule's reactivity and intermolecular interactions. nih.gov Key electronic descriptors are calculated to build a comprehensive electronic profile. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity. nih.gov
Further electronic properties, such as the molecular electrostatic potential (MESP), are also investigated. MESP maps reveal the electron-rich and electron-deficient regions of a molecule, which are essential for predicting how a molecule will interact with other species, for example, through hydrogen bonds or cation-π interactions in a protein binding site. nih.govmdpi.com This information is vital for understanding the role of diazaspiro cores in ligand-receptor binding. mdpi.com
Table 1: Electronic Properties Calculable via DFT
| Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. nih.gov |
| Ionization Potential | The minimum energy required to remove an electron. | Measures the molecule's tendency to be oxidized. |
| Electron Affinity | The energy released when an electron is added. | Measures the molecule's tendency to be reduced. |
| Electronegativity | A measure of the tendency of an atom to attract a bonding pair of electrons. | Helps predict bond polarity and reactivity. |
| Chemical Hardness | A measure of resistance to change in electron distribution. | Related to the HOMO-LUMO gap; hard molecules have a large gap. |
| Electrophilicity Index | A measure of the energy lowering of a molecule when it accepts electrons. | Classifies a molecule's ability to act as an electrophile. nih.gov |
Ab initio (Latin for "from the beginning") quantum chemistry methods are based on first principles without the inclusion of empirical parameters. While often more computationally demanding than DFT, they are highly valuable for providing detailed mechanistic insights into chemical reactions.
These methods can be used to map out the potential energy surface of a reaction involving a diazaspiro[4.4]nonane derivative. By locating the transition state structures that connect reactants to products, researchers can calculate the activation energy barrier for a given reaction pathway. aps.org For example, in a study of a different heterocyclic compound reacting with a surface, ab initio calculations determined that the reaction was exothermic with a relatively small energy barrier, providing both thermodynamic and kinetic insights into the process. aps.org This type of analysis is critical for understanding reaction feasibility and rates, and for designing catalysts or reaction conditions. The rate constant for a reaction can also be calculated from the results of these studies. aps.org
Molecular Modeling and Simulation
Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules over time. These methods are particularly important for flexible molecules like 7-Methyl-1,7-diazaspiro[4.4]nonane, which can adopt multiple shapes or conformations.
A common strategy involves a multi-step approach. Initially, a broad search of the conformational space is performed using computationally inexpensive methods, such as semi-empirical calculations, to generate a large number of potential conformers. researchgate.net The low-energy structures identified in this initial scan are then subjected to geometry optimization using more accurate and costly methods, such as DFT or Møller-Plesset perturbation theory (MP2), to locate the precise energy minima. researchgate.netnih.gov For a conformer to be considered significantly populated at room temperature, it typically needs to be within a relative energy of about 900 cm⁻¹ of the global minimum. mdpi.com This systematic exploration ensures that all relevant structures are considered when predicting molecular properties. researchgate.netmdpi.com
One of the powerful applications of computational chemistry is the prediction of spectroscopic parameters, which can then be directly compared with experimental results from techniques like rotational spectroscopy. The interplay between high-resolution rotational spectroscopy and quantum-chemical computations is invaluable for the definitive characterization of molecules in the gas phase. researchgate.netmdpi.com
From the optimized geometries of the most stable conformers, equilibrium rotational constants (Be) can be calculated. mdpi.com However, for a highly accurate prediction that matches experimental data, it is necessary to account for the effects of molecular vibrations. This is typically done using second-order vibrational perturbation theory (VPT2), which calculates a vibrational correction to yield the ground-state rotational constants (B0). mdpi.com The accuracy of these predicted constants can be very high, with errors often below 0.3%, which is sufficiently precise to aid in the assignment of experimental spectra. mdpi.com
Chiral Properties and Symmetry Analysis
The this compound molecule is inherently chiral. Its structure contains a spirocyclic carbon atom, which is a stereogenic center where the two five-membered rings are perpendicular to each other. The presence of a methyl group on one of the nitrogen atoms introduces an additional element of asymmetry.
Theoretical Prediction of Chiroptical Properties (e.g., Circular Dichroism)
The chiroptical properties of a chiral molecule, such as its electronic circular dichroism (ECD) spectrum, are a direct consequence of its three-dimensional structure. For this compound, theoretical predictions of its ECD spectrum would be invaluable for determining the absolute configuration of its enantiomers.
A typical computational workflow to predict the ECD spectrum would involve several key steps. Initially, the conformational space of the molecule would be thoroughly explored. This involves identifying all possible low-energy conformers of the (R)- and (S)-enantiomers. Given the flexibility of the two five-membered rings in the spirocyclic system, this is a critical and complex step.
Once the stable conformers are identified and their geometries optimized using quantum mechanical methods, the subsequent step is the calculation of their chiroptical properties. Time-dependent density functional theory (TD-DFT) is a widely used method for this purpose as it provides a good balance between accuracy and computational cost for medium-sized organic molecules. The ECD spectrum is then simulated by Boltzmann-averaging the spectra of all significant conformers at a given temperature. This process generates a theoretical ECD spectrum for each enantiomer, which can then be compared with experimental data to assign the absolute configuration.
Analysis of Stereogenic Elements and Chirality Transfer
The concept of chirality transfer is particularly relevant in the synthesis of such molecules. In a stereoselective synthesis, the chirality of a starting material or a catalyst is transferred to the product. For instance, if this compound were to be synthesized from a chiral precursor, the stereochemical outcome would depend on the mechanism of the cyclization reactions that form the spirocyclic core.
Computational studies can play a crucial role in understanding and predicting the efficiency of chirality transfer. By modeling the transition states of the key bond-forming steps, chemists can rationalize the observed stereoselectivity or predict the outcome of a planned synthetic route. These computational models can provide insights into the non-covalent interactions that govern the transfer of stereochemical information from a chiral catalyst or auxiliary to the final product.
In the absence of specific studies on this compound, the principles outlined above, which are routinely applied to other chiral molecules, provide a clear roadmap for future theoretical and computational investigations into this and related diazaspirocyclic systems.
Chemical Transformations and Synthetic Applications of 7 Methyl 1,7 Diazaspiro 4.4 Nonane
Functionalization of the Diazaspiro[4.4]nonane Core
The ability to introduce various functional groups onto the 1,7-diazaspiro[4.4]nonane core is crucial for tailoring its properties for specific applications. Functionalization can be targeted at either the nitrogen atoms or the carbon atoms of the heterocyclic rings.
The nitrogen atoms in the 1,7-diazaspiro[4.4]nonane skeleton are nucleophilic and can be readily derivatized through various reactions. Common strategies include acylation and alkylation to introduce a wide range of substituents.
One of the most common modifications is the introduction of a tert-butoxycarbonyl (Boc) protecting group. This is typically achieved by reacting the parent diazaspiro[4.4]nonane with di-tert-butyl dicarbonate. The resulting N-Boc derivative, such as tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate, is a stable intermediate that allows for selective functionalization at the other nitrogen atom. ajol.infolibretexts.org
Alkylation of the nitrogen atoms is another key transformation. For instance, the synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane involves the introduction of a benzyl (B1604629) group at one of the nitrogen centers. figshare.com More complex derivatives, such as 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester, demonstrate the possibility of introducing bulky substituents like the diphenylmethyl group onto a nitrogen atom. youtube.com
These derivatizations are not only crucial for building more complex molecules but also for modulating the electronic and steric properties of the diazaspiro[4.4]nonane core.
Introducing functional groups onto the carbon backbone of the diazaspiro[4.4]nonane core expands its synthetic potential significantly. While direct C-H functionalization can be challenging, several synthetic strategies allow for the construction of the spirocycle with pre-installed functional groups.
One notable example is the introduction of an oxo group (a carbonyl group, C=O) to form lactams. For example, 1,7-Diazaspiro[4.4]nonane-2,6-dione features carbonyl groups on both rings of the spirocyclic system. researchgate.net The synthesis of 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester also showcases the presence of an oxo group at the C6 position. youtube.com
More complex functionalization has been achieved on related azaspiro[4.4]nonane systems. For example, a highly functionalized 1-azaspiro[4.4]nonane derivative with dimethyl, oxo, and carbonitrile groups has been synthesized. ajol.info Domino radical bicyclization reactions have also been employed to create 1-azaspiro[4.4]nonane derivatives with methylene (B1212753) groups on the carbon framework. nih.gov These examples on closely related structures highlight the potential for introducing a variety of functional groups to the carbon skeleton of the 1,7-diazaspiro[4.4]nonane core.
Reaction Mechanisms Involving the Diazaspiro[4.4]nonane Moiety
The lone pairs of electrons on the nitrogen atoms make the 1,7-diazaspiro[4.4]nonane system nucleophilic. This nucleophilicity is central to the derivatization reactions at the nitrogen centers, such as alkylation and acylation, as discussed previously.
The reactivity of the nitrogen atoms can be influenced by the substituents attached to them. For example, the presence of an electron-withdrawing group like Boc can reduce the nucleophilicity of one nitrogen, allowing for selective reaction at the other.
While the nitrogen atoms are nucleophilic, the carbon atoms of the rings can be made susceptible to nucleophilic attack, particularly if adjacent to an activating group. For instance, in 1,7-diazaspiro[4.4]nonane-2,6-dione, the carbonyl carbons are electrophilic and can react with nucleophiles. researchgate.net The activation of a hydroxyl group on the carbon skeleton, for example via reaction with methanesulfonyl chloride, can also create an electrophilic center for nucleophilic substitution. mdpi.com
Spiro[4.4]nonane systems can undergo fascinating rearrangement reactions, leading to the formation of fused ring systems. While specific examples for 7-Methyl-1,7-diazaspiro[4.4]nonane are not detailed in the provided search results, studies on related carbo- and heterocyclic spiro[4.4]nonanes offer insight into potential rearrangement pathways.
For instance, a carboxy-substituted spiro[4.4]nonatriene has been shown to rearrange to annulated fulvenes through a palladium(II)-mediated 1,5-vinyl shift. mdpi.com This type of transformation highlights the potential for skeletal reorganization of the spirocyclic core under specific reaction conditions. The Stevens rearrangement has also been utilized as a key step in the construction of the 1-azaspiro[4.4]nonane framework during the synthesis of (±)-cephalotaxine. usc.edu
Role as a Key Intermediate in Complex Molecule Synthesis
The 1-azaspiro[4.4]nonane skeleton, a close relative of this compound, is a key structural motif in a number of biologically active natural products. nih.gov This makes the synthesis of functionalized azaspiro[4.4]nonanes a critical step in the total synthesis of these complex molecules.
A prominent example is the class of Cephalotaxus alkaloids, which includes compounds with potent antiproliferative activities. nih.gov Cephalotaxine (B1668394), the parent compound of this family, features the 1-azaspiro[4.4]nonane ring system at its core. nih.govusc.edu The synthesis of cephalotaxine and its derivatives often involves the construction of a suitably functionalized azaspiro[4.4]nonane intermediate. figshare.comusc.eduresearchgate.netnih.gov
The utility of such spirocyclic intermediates is not limited to natural product synthesis. The broader class of functionalized piperidines and other related nitrogen-containing heterocycles are key intermediates in the synthesis of new generation, highly active narcotic analgesics. youtube.com This underscores the importance of spirocyclic diamines like this compound as building blocks for pharmaceutically relevant compounds.
Future Research Directions and Unexplored Avenues in 7 Methyl 1,7 Diazaspiro 4.4 Nonane Chemistry
Development of Novel and Efficient Synthetic Routes
The advancement of research into 7-Methyl-1,7-diazaspiro[4.4]nonane is intrinsically linked to the availability of efficient and versatile synthetic routes. While methods for constructing diazaspirocycles exist, the development of strategies tailored for the 7-methyl derivative is a critical unmet need. Future research should focus on methodologies that offer high yields, operational simplicity, and broad substrate scope.
Promising avenues for exploration include the adaptation of modern synthetic techniques that have proven effective for related spirocyclic systems. For instance, dearomatizing intramolecular diamination of phenols bearing appropriate nitrogen nucleophiles could provide a rapid entry to the core structure. rsc.org Similarly, the application of superacid-promoted intramolecular Friedel-Crafts-type reactions could facilitate the cyclization of suitably designed precursors under mild conditions, potentially offering higher yields and reduced reaction times compared to traditional methods. researchgate.netnih.gov
Further investigation into transition-metal-catalyzed cascade reactions represents another fertile ground for innovation. Processes that enable the formation of multiple C-N and C-C bonds in a single operation would significantly streamline the synthesis of the this compound scaffold. Additionally, exploring nitrile lithiation and subsequent alkylation of a pre-formed pyrrolidine (B122466) or piperidine (B6355638) ring system could offer a modular approach to this target molecule. researchgate.net
| Synthetic Strategy | Potential Advantages | Relevant Precursor Type |
| Dearomatizing Intramolecular Diamination | High complexity generation in a single step | Phenols with pendant diamine precursors |
| Superacid-Promoted Cyclization | Mild conditions, high yields, short reaction times | Acyclic precursors with electrophilic and nucleophilic centers |
| Transition-Metal-Catalyzed Cascades | High atom economy, operational simplicity | Unsaturated substrates with nitrogen nucleophiles |
| Nitrile Lithiation/Alkylation | Modular approach, potential for diversification | Substituted pyrrolidine or piperidine nitriles |
Advanced Stereochemical Control Strategies
The this compound scaffold possesses multiple stereocenters, making stereochemical control a paramount challenge and a significant opportunity. The development of asymmetric syntheses to access enantiopure or diastereomerically enriched forms of this compound is crucial for elucidating its structure-activity relationships in various applications.
Future efforts should draw inspiration from the successful asymmetric syntheses of other spirocyclic systems. The use of chiral catalysts, including both metal complexes and organocatalysts, in cascade reactions has proven to be a powerful strategy for constructing complex spiroindolines and bispirooxindoles with high levels of enantio- and diastereoselectivity. rsc.orgrsc.org Adapting these catalytic systems to the synthesis of this compound is a logical and promising next step.
Furthermore, substrate-controlled diastereoselective approaches, where existing stereocenters in the starting material direct the formation of new ones, should be explored. This could involve the use of chiral pool starting materials or the installation of a chiral auxiliary that can be removed later in the synthetic sequence. The development of diastereodivergent syntheses, which would allow for the selective formation of any desired diastereomer from a common intermediate, would be a particularly noteworthy achievement. rsc.org
In-Depth Computational Characterization of Reactivity and Structure
Computational chemistry offers a powerful lens through which to understand the intricate relationship between the structure of this compound and its chemical behavior. Density Functional Theory (DFT) calculations, in particular, can provide valuable insights into its conformational preferences, electronic properties, and reaction mechanisms.
Future computational studies should focus on several key areas. A thorough conformational analysis of the different stereoisomers of this compound will be essential to understand their relative stabilities and the orientation of the methyl group. This knowledge is critical for predicting their interaction with biological targets or their performance in materials science applications.
DFT calculations can also be employed to predict the regioselectivity and stereoselectivity of various chemical reactions involving this scaffold. mdpi.com By modeling the transition states of potential synthetic routes, researchers can gain a deeper understanding of the factors that govern reaction outcomes and rationally design more efficient and selective syntheses. Furthermore, computational methods can be used to calculate key molecular descriptors, such as electrostatic potential maps and frontier molecular orbital energies, which can help in predicting the reactivity and potential applications of this compound and its derivatives. mdpi.com
| Computational Method | Key Insights | Application in Research |
| Density Functional Theory (DFT) | Conformational analysis, relative stabilities of isomers | Predicting preferred shapes and interactions |
| Transition State Modeling | Reaction pathways, activation energies | Guiding the design of selective synthetic routes |
| Molecular Descriptor Calculation | Electronic properties, reactivity indices | Predicting chemical behavior and potential applications |
Exploration of Unconventional Chemical Transformations
To fully unlock the potential of the this compound scaffold, it is imperative to move beyond conventional synthetic transformations and explore more innovative and unconventional reactions. This includes the development of novel C-H functionalization strategies to directly modify the core structure without the need for pre-functionalized starting materials.
The unique three-dimensional arrangement of the this compound framework may enable previously inaccessible chemical transformations. For instance, the proximity of the two nitrogen atoms could be exploited in novel transannular reactions or in the design of unique bidentate ligands for catalysis. The exploration of photochemical or electrochemical methods could also lead to new and unexpected reactivity patterns.
Furthermore, the concept of leveraging the inherent strain of the spirocyclic system to drive chemical transformations is an intriguing avenue for future research. Ring-opening or ring-expansion reactions could provide access to a diverse range of novel heterocyclic structures that would be difficult to synthesize through other means.
Design and Synthesis of Advanced Analogs for Methodological Advancement
The this compound core provides a robust platform for the design and synthesis of a wide array of advanced analogs. The strategic introduction of various functional groups onto the scaffold can be used to fine-tune its properties for specific applications and to advance synthetic methodologies.
Future work in this area should focus on creating a library of derivatives with diverse functionalities. For example, the synthesis of analogs bearing reactive handles, such as alkynes, azides, or boronic esters, would facilitate their use in bioconjugation, materials science, and the development of novel chemical probes. The incorporation of fluorine atoms or other bioisosteric replacements for hydrogen could be used to modulate the compound's metabolic stability and pharmacokinetic properties. univ.kiev.ua
The synthesis of these advanced analogs will not only expand the chemical space around the this compound scaffold but will also drive the development of new synthetic methods. The challenges associated with the selective functionalization of this complex molecule will undoubtedly spur innovation in areas such as site-selective catalysis and protecting group chemistry.
| Analog Type | Potential Application | Synthetic Challenge |
| Analogs with Reactive Handles | Bioconjugation, materials science | Site-selective functionalization |
| Fluorinated Analogs | Medicinal chemistry | Introduction of fluorine atoms |
| Bioisosteric Analogs | Drug discovery | Synthesis of complex isosteres |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Methyl-1,7-diazaspiro[4.4]nonane, and how are intermediates characterized?
- Methodology : Synthesis typically involves alkylation of spirocyclic amines or cyclization of pre-functionalized precursors. For example, chiral auxiliaries or enantioselective catalysts may be employed to control stereochemistry, as seen in analogous diazaspiro compounds .
- Characterization : Use NMR (¹H/¹³C) to confirm spirocyclic geometry and methyl group placement. Mass spectrometry (MS) and X-ray crystallography validate molecular weight and spatial configuration .
Q. How does the spirocyclic structure influence the compound’s physicochemical properties?
- Analysis : The rigid spiro framework reduces conformational flexibility, enhancing metabolic stability. Computational tools (e.g., DFT calculations) predict logP and pKa values, while experimental techniques like HPLC assess solubility .
- Key Data : Compare with analogs (e.g., 2,7-Diazaspiro[4.4]nonan-1-one) to highlight steric effects on reactivity .
Q. What are standard protocols for evaluating in vitro biological activity?
- Approach : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays. For receptor binding, employ surface plasmon resonance (SPR) to quantify affinity (KD) .
- Controls : Include structurally related compounds (e.g., 1-Benzyl derivatives) to isolate the methyl group’s contribution to activity .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized for high optical purity?
- Strategies : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric cyclization. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) .
- Case Study : A 2025 study achieved >95% ee for a phenylethyl analog via dynamic kinetic resolution, suggesting applicability to methyl-substituted variants .
Q. What mechanistic insights explain contradictory bioactivity data across cell lines?
- Resolution : Profile cytochrome P450-mediated metabolism in hepatic microsomes to identify reactive metabolites. Pair with proteomic analysis (e.g., LC-MS/MS) to detect off-target interactions .
- Example : Discrepancies in antimicrobial assays for spirocyclic amines were linked to efflux pump variability in bacterial strains .
Q. How can computational modeling guide structural optimization for target selectivity?
- Workflow :
Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with protein targets.
Use free-energy perturbation (FEP) simulations to prioritize methyl group modifications.
Validate predictions with SPR and isothermal titration calorimetry (ITC) .
- Outcome : A 2024 study on FAAH inhibitors demonstrated a 10-fold selectivity boost via methyl-to-cyclopropyl substitution .
Q. What experimental designs address stability challenges in long-term storage?
- Protocols :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring.
- Stabilize via salt formation (e.g., hydrochloride) or lyophilization, as validated for tert-butyl analogs .
Comparative Analysis Table
| Compound | Key Structural Feature | Biological Activity Insight | Reference |
|---|---|---|---|
| This compound | Methyl group at N7 | Enhanced metabolic stability | |
| 1-Benzyl-1,7-diazaspiro[4.4]nonane | Aromatic substitution | Improved receptor binding affinity | |
| 2,7-Diazaspiro[4.4]nonan-1-one | Ketone functionalization | Broad-spectrum enzyme inhibition |
Methodological Recommendations
- Data Contradiction Analysis : Apply iterative hypothesis testing (e.g., Hill’s criteria) to distinguish artifacts from true bioactivity .
- Stereochemical Validation : Combine NOESY NMR with electronic circular dichroism (ECD) for absolute configuration assignment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
